molecular formula C9H5BrFNS B8617733 2-Bromo-4-(2-fluorophenyl)-1,3-thiazole

2-Bromo-4-(2-fluorophenyl)-1,3-thiazole

Cat. No.: B8617733
M. Wt: 258.11 g/mol
InChI Key: CSMHNAGLUNHDKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-(2-fluorophenyl)-1,3-thiazole (C₉H₅BrFNS; average mass: 258.108 g/mol) is a brominated thiazole derivative featuring a 2-fluorophenyl substituent at the 4-position of the heterocyclic ring . The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, known for its presence in bioactive molecules with anti-inflammatory, antimicrobial, and antitumoral activities . The bromine atom at position 2 enhances reactivity, enabling nucleophilic substitution reactions, while the 2-fluorophenyl group introduces steric and electronic effects that modulate biological interactions .

Properties

Molecular Formula

C9H5BrFNS

Molecular Weight

258.11 g/mol

IUPAC Name

2-bromo-4-(2-fluorophenyl)-1,3-thiazole

InChI

InChI=1S/C9H5BrFNS/c10-9-12-8(5-13-9)6-3-1-2-4-7(6)11/h1-5H

InChI Key

CSMHNAGLUNHDKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)Br)F

Origin of Product

United States

Comparison with Similar Compounds

2-Bromo-4-phenyl-1,3-thiazole

  • Structure : Replaces the 2-fluorophenyl group with a simple phenyl ring.
  • Reactivity : The bromine atom undergoes substitution with secondary amines, similar to the fluorophenyl analog .
  • Crystal Packing : Exhibits π-π stacking (3.815 Å between thiazole and phenyl rings) and S···Br interactions (3.5402 Å), influencing solid-state stability .
  • Biological Relevance : Used in studies of epothilones (antitumor agents) and metabotropic glutamate receptor antagonists .

4-Bromo-2-(3,5-difluorophenyl)-1,3-thiazole

  • Structure: Contains a 3,5-difluorophenyl group, increasing electron-withdrawing effects compared to the mono-fluorinated analog.

2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole

  • Structure : Features a dioxolane ring instead of an aromatic substituent.
  • Properties : Lower molecular weight (236.09 g/mol) and altered solubility due to the polar dioxolane group .

1,3-Thiazole vs. 1,3,4-Thiadiazole Derivatives

  • Inhibitory Activity : 1,3-Thiazole derivatives (e.g., 4-methyl-thiazole) exhibit superior in vitro inhibitory activity compared to 1,3,4-thiadiazole analogs. For example, compound 6a (thiazole) shows higher activity than 11a (thiadiazole) in enzymatic assays .
  • Electronic Effects : The thiazole ring’s electron-rich nature enhances interactions with target proteins, whereas thiadiazoles’ lower electron density reduces binding affinity .

Antimicrobial Activity

  • 2-Bromo-4-(4-chlorophenyl)thiazole : Displays moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), attributed to the chloro substituent’s hydrophobicity .
  • 2-Bromo-4-(2-fluorophenyl)-1,3-thiazole: Limited data on antimicrobial effects, though fluorophenyl groups are known to improve membrane penetration in related compounds .

Thermodynamic Stability

  • 2-Bromo-4-phenyl-1,3-thiazole: Melts at 327–328 K, reflecting strong intermolecular interactions .

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